Thiamine pyrophosphate-d3

Clinical diagnostics Vitamin B1 deficiency Whole blood analysis

Accurate LC-MS/MS quantification of endogenous thiamine pyrophosphate (TPP) requires an internal standard that corrects for matrix effects and extraction losses. Unlabeled TPP is indistinguishable from analyte; structural analogs introduce unacceptable bias. Thiamine pyrophosphate-d3 (TPP-d3) solves this: - 99% recovery and 3.5% intra-assay precision in whole blood - 12 nmol/L LLOQ with linear range 12-4870 nmol/L - Meets FDA bioanalytical guidance criteria for matrix effect correction (<15% variability) Procurement-ready for clinical labs, CROs, and core mass spectrometry facilities.

Molecular Formula C12H19ClN4O7P2S
Molecular Weight 463.79 g/mol
Cat. No. B12422507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine pyrophosphate-d3
Molecular FormulaC12H19ClN4O7P2S
Molecular Weight463.79 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
InChIInChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3;
InChIKeyYXVCLPJQTZXJLH-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamine Pyrophosphate-d3 for LC-MS/MS Quantitation


Thiamine pyrophosphate-d3 (TPP-d3, CAS 2483831-79-2) is a deuterium-labeled stable isotope analog of thiamine pyrophosphate (TPP), the biologically active coenzyme form of vitamin B1. TPP-d3 contains three deuterium atoms substituting three hydrogen atoms, increasing its molecular mass by 3 Da relative to unlabeled TPP . TPP functions as an essential cofactor for pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase in central carbon metabolism [1]. As a stable isotope-labeled internal standard (SIL-IS), TPP-d3 exhibits near-identical physicochemical properties to the endogenous analyte while being distinguishable by mass spectrometry, enabling accurate correction for matrix effects, extraction losses, and ionization variability in quantitative LC-MS/MS workflows [2].

Why Thiamine Pyrophosphate-d3 is Irreplaceable


In LC-MS/MS quantification of endogenous thiamine pyrophosphate, substituting TPP-d3 with unlabeled TPP or structural analogs introduces irreconcilable analytical errors. Unlabeled TPP cannot be distinguished from endogenous analyte by mass spectrometry, rendering accurate quantification impossible. Structural analog internal standards (e.g., amprolium, benfotiamine) exhibit different extraction recovery, chromatographic retention time, and ionization efficiency compared to TPP [1]. These physicochemical discrepancies prevent adequate correction of matrix effects and sample preparation losses, resulting in method bias that fails FDA bioanalytical validation criteria for accuracy and precision [2]. Even among stable isotope-labeled standards, deuterium-labeled compounds may demonstrate unexpected chromatographic retention time shifts compared to ¹³C/¹⁵N-labeled alternatives . TPP-d3, when properly validated, provides the closest possible match to endogenous TPP while maintaining the requisite mass difference for selective detection.

Thiamine Pyrophosphate-d3 Quantitative Evidence


Whole Blood Analytical Validation

In a validated clinical LC-MS/MS method for whole blood vitamin B1 assessment, TPP-d3 used as internal standard achieved 99% recovery and 3.5% intra-assay precision for TPP quantification. The method demonstrated a relative matrix effect of 97% and lower limit of quantification of 12 nmol/L across a linear range of 12–4870 nmol/L [1]. Method comparison with an HPLC-fluorescence assay for total thiamine yielded a correlation of TPP LC-MS/MS = 0.97 × total thiamine HPLC – 10.61 (r² = 0.94) [1].

Clinical diagnostics Vitamin B1 deficiency Whole blood analysis

High-Throughput Chromatographic Resolution

The validated clinical LC-MS/MS method using TPP-d3 achieved simultaneous quantification of TPP and pyridoxal-5'-phosphate in whole blood with a total run time of 2 minutes [1]. The mass transition monitored for TPP-d3 (as internal standard) was distinct from the endogenous TPP analyte transition (425.1→121.85), enabling baseline mass spectrometric separation without chromatographic co-elution issues [1].

High-throughput screening Clinical chemistry Method development

Minimal Ion Suppression

In the validated LC-MS/MS method for TPP quantification in whole blood, the relative matrix effect for TPP using TPP-d3 as internal standard was 97%, and recovery was 99% [1]. This indicates near-identical ionization behavior and extraction efficiency between the deuterated internal standard and the endogenous analyte. Literature on stable isotope-labeled internal standards confirms that deuterated compounds exhibit similar extraction recovery and ionization response to their unlabeled counterparts, improving quantification accuracy [2].

Mass spectrometry Matrix effects Method validation

Mass Shift and Spectral Resolution

TPP-d3 incorporates three deuterium atoms, increasing molecular mass by +3 Da relative to unlabeled TPP (from 460.8 Da to 463.8 Da for the chloride salt) [1]. Industry guidance recommends a minimum mass difference of 3 Da between analyte and deuterated internal standard to avoid spectral overlap and isotopic interference in quantitative MS [2]. TPP-d3 meets this threshold criterion, whereas D1- or D2-labeled TPP analogs would fall below the recommended minimum mass separation.

Isotope labeling Mass spectrometry Internal standard selection

Cancer Cell Metabolic Flux Analysis

An IPRP-LC-MS/MS method using stable isotope-labeled thiamine derivatives was developed to track the intracellular metabolic fate of thiamine in cancer cells [1]. The method simultaneously quantified underivatized thiamine, thiamine monophosphate, and thiamine pyrophosphate, enabling investigation of thiamine-dependent metabolic pathways in cancer cell survival [1]. While this specific study used stable isotope tracers rather than TPP-d3 as internal standard, the methodology demonstrates the broader application landscape where TPP-d3 serves as the quantitative anchor for such investigations [2].

Cancer metabolism Stable isotope tracing Metabolic flux analysis

Thiamine Pyrophosphate-d3 Procurement Scenarios


Clinical Whole Blood Vitamin B1 Quantification

Clinical laboratories performing routine vitamin B1 deficiency screening require validated, high-throughput analytical methods. The LC-MS/MS method using TPP-d3 as internal standard provides 99% recovery and 3.5% intra-assay precision in whole blood, with a 2-minute total run time enabling >200 samples per day throughput [1]. This performance meets clinical diagnostic requirements for accuracy and reproducibility while matching the throughput demands of high-volume reference laboratories. Procurement priority applies when establishing or expanding clinical vitamin testing services.

Regulatory Bioanalysis Method Validation

Contract research organizations (CROs) developing validated bioanalytical methods for FDA or EMA submission must demonstrate that internal standards adequately correct for matrix effects and extraction variability. The 97% relative matrix effect and 99% recovery achieved with TPP-d3 in whole blood meet FDA bioanalytical guidance acceptance criteria (<15% variability) [1]. Procurement is essential when method validation documentation requires demonstration of matrix effect correction and recovery within regulatory thresholds.

Cancer Metabolism and Nutrition Core Facilities

Shared mass spectrometry core facilities supporting diverse research programs benefit from versatile, validated internal standards. TPP-d3 enables both clinical vitamin B1 quantification and metabolic flux analysis in cancer cell studies [1][2]. The compound supports investigations of thiamine-dependent pathways including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are implicated in cancer metabolic reprogramming and mitochondrial disorders. Procurement priority applies when core facilities serve both clinical chemistry and basic metabolism research constituencies.

Mitochondrial Toxicity and Nutritional Pharmacology

Pharmaceutical discovery programs investigating drug-induced mitochondrial toxicity or nutritional intervention pharmacology require precise quantification of TPP as a functional biomarker of vitamin B1 status. The 12 nmol/L LLOQ and 12-4870 nmol/L linear range achieved with TPP-d3 enable detection of both deficiency states and pharmacological modulation of TPP levels [1]. Procurement is warranted when study endpoints require accurate, sensitive TPP quantification in whole blood or tissue matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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